

Crystal Structure Analysis of Hexaphenoxycyclotriphosphazene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaphenoxycyclotriphosphazene*

Cat. No.: *B075580*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of **hexaphenoxycyclotriphosphazene**, a molecule of significant interest in materials science and medicinal chemistry. While the crystallographic data for the parent **hexaphenoxycyclotriphosphazene** is not publicly available in the searched crystallographic databases (Cambridge Crystallographic Data Centre), this guide utilizes the detailed crystal structure analysis of a closely related derivative, hexakis-[4-*{*(N-allylimino)methyl]phenoxy]cyclotriphosphazene, to illustrate the core principles and methodologies. This derivative provides a valuable exemplar for understanding the structural characteristics of this class of compounds.

Synthesis and Crystallization

The synthesis of **hexaphenoxycyclotriphosphazene** derivatives typically involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene (HCCP) core with a phenoxide derivative. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis of a Hexaphenoxycyclotriphosphazene Derivative

A representative synthesis protocol for a **hexaphenoxycyclotriphosphazene** derivative, hexakis-[(4-formyl)phenoxy]cyclotriphosphazene, is as follows:

- Preparation of Sodium 4-formylphenolate: 4-Hydroxybenzaldehyde is dissolved in ethanol, followed by the addition of a sodium ethoxide solution in ethanol. The reaction mixture is stirred, and the solvent is removed under vacuum to yield the sodium salt.
- Nucleophilic Substitution: The resulting sodium 4-formylphenolate is dispersed in a solvent such as tetrahydrofuran (THF). A solution of hexachlorocyclotriphosphazene in THF is then added to the dispersion.
- Reaction and Purification: The reaction mixture is heated to reflux and stirred for several hours. After completion, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization, for example, from an ethanol-chloroform mixture[1].

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A common method for growing single crystals of **hexaphenoxycyclotriphosphazene** derivatives is slow precipitation from a solution by the vapor of another solvent[1]. For instance, a solution of the compound in a suitable solvent like toluene can be placed in a sealed container with a less volatile anti-solvent, such as hexane. The slow diffusion of the anti-solvent vapor into the solution induces the gradual formation of well-ordered crystals.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The following protocol is a generalized procedure based on the analysis of hexakis-[4-*{*(N-allylimino)methyl]phenoxy]cyclotriphosphazene[1].

Data Collection

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

- Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoK α radiation, $\lambda = 0.71073$ Å) and a detector (e.g., CMOS detector).
- Data Collection Strategy: The data is typically collected at a controlled temperature (e.g., 296 K) using a series of ω -scans to cover a sufficient range of the reciprocal space.

Structure Solution and Refinement

- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXT.
- Structure Refinement: The structural model is refined by least-squares minimization using software such as SHELXL. This process involves refining atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the crystallographic data for hexakis-[4- $\{$ (N-allylimino)methyl]phenoxy]cyclotriphosphazene, a representative derivative of **hexaphenoxyphosphazene**[\[1\]](#).

Table 1: Crystal Data and Structure Refinement Details[\[1\]](#)

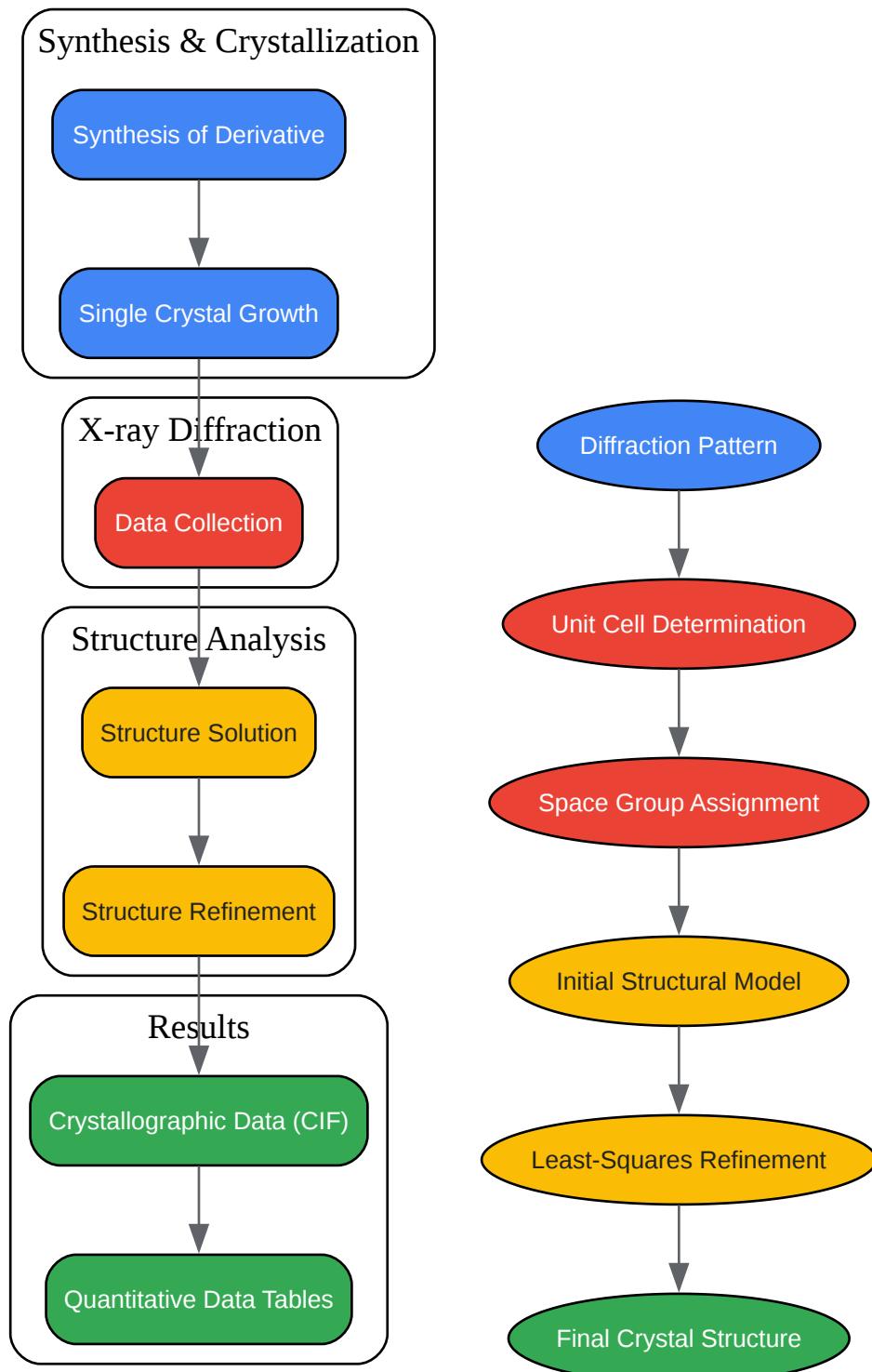
Parameter	Value
Empirical Formula	C ₆₀ H ₆₀ N ₉ O ₆ P ₃
Formula Weight	1096.08
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	8.4373(2) Å
b	14.9917(3) Å
c	46.2319(8) Å
α	90°
β	94.4940(10)°
γ	90°
Volume	5829.9(2) Å ³
Z	4
Calculated Density	1.249 g/cm ³
Absorption Coefficient	0.160 mm ⁻¹
F(000)	2304
Data Collection	
Reflections Collected	66102
Independent Reflections	12686 [R(int) = 0.0865]
Refinement	
Refinement Method	Full-matrix least-squares on F ²

Data / Restraints / Parameters	12686 / 0 / 703
Goodness-of-fit on F^2	1.097
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0782, wR_2 = 0.2024$
R indices (all data)	$R_1 = 0.1166, wR_2 = 0.2287$

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Phosphazene Ring[1]

Bond	Length (Å)	Angle	Degrees (°)
P(1)-N(1)	1.583(3)	N(3)-P(1)-N(1)	118.5(2)
P(1)-N(3)	1.588(3)	N(1)-P(2)-N(2)	118.1(2)
P(2)-N(1)	1.587(3)	N(2)-P(3)-N(3)	118.4(2)
P(2)-N(2)	1.581(3)	P(1)-N(1)-P(2)	122.3(2)
P(3)-N(2)	1.586(3)	P(2)-N(2)-P(3)	122.8(2)
P(3)-N(3)	1.585(3)	P(3)-N(3)-P(1)	122.1(2)

Note: The data presented is for a derivative and should be considered illustrative for the general structural features of **hexaphenoxyphosphazenes**.


Structural Features

The X-ray diffraction study of the derivative reveals that the central phosphazene ring adopts a flattened chair conformation[1]. This is a common feature for many substituted cyclotriphosphazenes. The P-N bond lengths within the ring are intermediate between single and double bond lengths, indicating significant delocalization of π -electrons within the inorganic ring system. The phenoxy groups are attached to the phosphorus atoms, and their spatial arrangement influences the overall molecular packing in the crystal lattice.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a **hexaphenoxycyclotriphosphazene** derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluorocyclotriphosphazene | F₆N₃P₃ | CID 139958 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Hexaphenoxycyclotriphosphazene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075580#crystal-structure-analysis-of-hexaphenoxycyclotriphosphazene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com